Comprehensive Technical Guide: Molecular Properties and Applications of 2,5-Dihydrofuran-3-Carboxylic Acid
Comprehensive Technical Guide: Molecular Properties and Applications of 2,5-Dihydrofuran-3-Carboxylic Acid
By: Senior Application Scientist
Executive Summary
2,5-Dihydrofuran-3-carboxylic acid (CAS: 1002728-73-5) is a highly versatile heterocyclic building block characterized by its partially saturated furan ring and an α,β-unsaturated carboxylic acid moiety. As drug discovery pivots toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, partially saturated heterocycles like 2,5-dihydrofuran have emerged as critical bioisosteres for fully aromatic furans and aliphatic ethers. This whitepaper provides an in-depth physicochemical profile, mechanistic insights into its acid-base behavior, and field-proven experimental protocols for its characterization and synthetic derivatization.
Physicochemical Profiling: Molecular Weight & Acid-Base Equilibria
Understanding the foundational physicochemical properties of 2,5-dihydrofuran-3-carboxylic acid is paramount for predicting its pharmacokinetic behavior (ADME) and synthetic reactivity.
Quantitative Data Summary
The molecular parameters of 2,5-dihydrofuran-3-carboxylic acid are summarized below.
| Property | Value | Method / Source |
| Molecular Formula | C5H6O3 | Computed[1] |
| Molecular Weight | 114.10 g/mol | PubChem CID 55302555[1] |
| Monoisotopic Mass | 114.03169 Da | Mass Spectrometry standard[1] |
| Estimated pKa (25°C) | 3.9 – 4.1 | Analog Extrapolation |
| Hydrogen Bond Donors | 1 | Structure-based |
| Hydrogen Bond Acceptors | 3 | Structure-based |
| Rotatable Bonds | 1 | Structure-based |
Causality of Acid-Base Behavior (pKa)
While empirical pKa values for 2,5-dihydrofuran-3-carboxylic acid are sparsely documented, its acidity can be precisely estimated through structural causality by comparing it to well-characterized analogs. The acidity of any carboxylic acid is dictated by the thermodynamic stability of its conjugate base (the carboxylate anion).
For context, fully aromatic2[2], and3[3]. In 2,5-dihydrofuran-3-carboxylic acid, the carboxylate anion is stabilized by two primary electronic factors:
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sp2 Hybridization Effect: The carboxyl group is directly attached to the C3=C4 double bond. Because sp2-hybridized carbons possess greater s-character than sp3 carbons, they are more electronegative, which pulls electron density away from the carboxylate group, lowering the pKa relative to saturated analogs (e.g., cyclopentanecarboxylic acid, pKa ~4.9).
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Inductive Withdrawal (-I): The oxygen atom (O1) in the dihydrofuran ring exerts an electron-withdrawing inductive effect through the σ-bond framework.
Because 2,5-dihydrofuran-3-carboxylic acid lacks the global aromatic resonance of 3-furoic acid, the anion does not benefit from extended aromatic delocalization. Consequently, its pKa is slightly higher than that of 3-furoic acid, placing it firmly in the 3.9 to 4.1 range.
Mechanistic Insights: Electronic Effects on Reactivity
To visualize the causality behind the molecule's acidity and reactivity, the following diagram maps the electronic effects governing the stabilization of the carboxylate anion.
Caption: Electronic effects governing the acidity and anion stabilization of 2,5-dihydrofuran-3-carboxylic acid.
Experimental Methodologies & Self-Validating Protocols
As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to prevent common experimental artifacts, such as double-bond migration or CO2 interference.
Protocol 1: High-Precision Potentiometric Determination of pKa
When determining the pKa of organic acids in the ~4.0 range, dissolved CO2 (which forms carbonic acid, pKa1 ~6.3) can severely skew the titration curve. This protocol utilizes an inert atmosphere and Gran plot linearization to ensure absolute trustworthiness of the data.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate a high-sensitivity glass pH electrode using fresh standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.
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Sample Preparation: Accurately weigh 11.41 mg of 2,5-dihydrofuran-3-carboxylic acid (0.1 mmol) and dissolve it in 100 mL of ultra-pure, freshly boiled (CO2-free) deionized water to yield a 1.0 mM solution.
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Ionic Strength Adjustment: Add solid KCl to achieve a 0.1 M background ionic strength. Causality: Fixing the ionic strength ensures that the activity coefficients remain constant throughout the titration, allowing the apparent pKa to be accurately converted to the thermodynamic pKa.
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Inert Atmosphere: Purge the solution with high-purity Nitrogen (N2) gas for 15 minutes prior to titration and maintain a gentle N2 blanket over the liquid surface.
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Titration Execution: Titrate with standardized 0.01 M NaOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before the next addition.
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Data Analysis (Self-Validation): Instead of relying solely on the inflection point (which can be subjective), plot the data using the Gran method to linearize the curve. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point. Perform the titration in triplicate; an acceptable Relative Standard Deviation (RSD) must be < 1%.
Caption: Workflow for the self-validating potentiometric determination of pKa.
Protocol 2: Mild Amidation/Esterification of 2,5-Dihydrofuran-3-Carboxylic Acid
A common pitfall when derivatizing 2,5-dihydrofuran-3-carboxylic acid is the use of strong mineral acids (e.g., Fischer esterification) or harsh thermal conditions. Causality: Acidic conditions can protonate the ring oxygen, triggering ring-opening, or catalyze the migration of the C3=C4 double bond to form the thermodynamically more stable 4,5-dihydrofuran isomer (where the double bond is fully conjugated with the ring oxygen). To prevent this, mild peptide-coupling chemistry must be employed.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 equiv of 2,5-dihydrofuran-3-carboxylic acid in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
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Reagent Addition: Add 1.2 equiv of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 1.2 equiv of HOBt (Hydroxybenzotriazole). Stir for 15 minutes. Causality: HOBt forms an active ester intermediate that prevents racemization and suppresses double-bond migration.
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Nucleophile Introduction: Add 1.5 equiv of the desired amine or alcohol, followed by 2.5 equiv of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl from the EDC.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC or LC-MS.
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Applications in Drug Development
In modern medicinal chemistry, 2,5-dihydrofuran-3-carboxylic acid serves as a premium bioisostere.
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Fsp3 Enhancement: Replacing a flat, fully aromatic furan ring with a 2,5-dihydrofuran ring increases the fraction of sp3 carbons. This 3D structural complexity often translates to improved aqueous solubility and reduced off-target toxicity (promiscuity).
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Conformational Restriction: When used as a linker, the dihydrofuran ring restricts the conformational flexibility of attached pharmacophores compared to open-chain aliphatic ethers, locking the molecule into a bioactive conformation that enhances target binding affinity.
